molecular formula C7H7ClN4O B2958007 7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 926245-01-4

7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2958007
CAS No.: 926245-01-4
M. Wt: 198.61
InChI Key: NGAFBVWCOQBJAL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-amino-1,2,4-triazole with chloroacetaldehyde in the presence of a base, followed by methylation of the resulting intermediate . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It is known to bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s ability to form hydrogen bonds and hydrophobic interactions with its targets is crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable scaffold for drug development .

Properties

IUPAC Name

7-chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4O/c1-13-3-5-2-6(8)12-7(11-5)9-4-10-12/h2,4H,3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGAFBVWCOQBJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NC2=NC=NN2C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926245-01-4
Record name 7-chloro-5-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
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